2-Chloro-N-methylquinazolin-4-amine: Structural Dynamics, Regioselective Synthesis, and Applications in Drug Discovery
2-Chloro-N-methylquinazolin-4-amine: Structural Dynamics, Regioselective Synthesis, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter the quinazoline scaffold as a privileged structure in medicinal chemistry. Specifically, 2-chloro-N-methylquinazolin-4-amine (CAS: 83260-68-8) serves as a critical, highly versatile intermediate for synthesizing multi-target directed ligands (MTDLs), kinase inhibitors, and receptor antagonists[1][2]. This technical whitepaper deconstructs the physicochemical properties, the mechanistic logic governing its regioselective synthesis, and field-proven protocols to ensure high-yield, self-validating experimental workflows.
Physicochemical Profile
Before initiating any synthetic workflow, it is imperative to understand the fundamental properties of the target molecule. The presence of both a chlorine atom and a secondary amine on the quinazoline core dictates its solubility, stability, and downstream reactivity[1][3].
Table 1: Quantitative and Structural Identity
| Property | Value |
| Chemical Name | 2-chloro-N-methylquinazolin-4-amine |
| CAS Number | 83260-68-8 |
| Molecular Formula | C9H8ClN3 |
| Molecular Weight | 193.04 g/mol |
| SMILES | CNC1=NC(=NC2=CC=CC=C21)Cl |
| InChIKey | WOQPXJFIZBEYCQ-UHFFFAOYSA-N |
| Physical State | Solid (White to Beige) |
| Storage Temperature | Controlled room temperature |
Mechanistic Logic: Regioselectivity in SNAr
The synthesis of 2-chloro-N-methylquinazolin-4-amine is achieved via a Nucleophilic Aromatic Substitution (SNAr) starting from 2,4-dichloroquinazoline. The success of this reaction relies entirely on exploiting the differential electrophilicity of the quinazoline ring[4].
The quinazoline core possesses two electrophilic carbons at the C2 and C4 positions. However, substitution with amines occurs selectively at position 4[4]. Why does this happen?
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Electronic Activation: The C4 position is highly activated by the combined electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring.
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Intermediate Stabilization: Attack at C4 forms a Meisenheimer complex that is highly resonance-stabilized, effectively delocalizing the negative charge onto the adjacent heteroatoms[5].
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Kinetic vs. Thermodynamic Control: At ambient temperatures, the reaction is kinetically controlled, driving the rapid formation of the 4-amino-2-chloro derivative[6]. If the temperature is elevated, thermodynamic control allows the secondary amine to attack the C2 position, resulting in unwanted 2,4-diamino byproducts[4].
Logical framework of regioselective SNAr on 2,4-dichloroquinazoline.
Experimental Workflow: Self-Validating Synthesis
To ensure reproducibility, we must analyze how varying conditions impact the yield. Table 2 summarizes quantitative data from leading literature on the synthesis of this specific intermediate[6][7][8].
Table 2: Comparative Reaction Conditions for SNAr of 2,4-Dichloroquinazoline
| Literature Source | Reagents | Solvent | Temp (°C) | Time | Yield (%) |
| Smits et al. (2012) | Methylamine (40% in EtOH), DIPEA | Ethanol | 25 (RT) | 4.5 h | 91% |
| MDPI (2023) | Methylamine, DIPEA | Acetonitrile | 25 (RT) | 1 h | 89% |
| US Patent 10323007B1 | Methylamine (THF), TEA | THF | 0 to 25 | 1 h | >85% |
Causality in Reagent Selection
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Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Its steric hindrance prevents it from competing with methylamine, while it efficiently scavenges the HCl byproduct[6]. Failure to remove HCl would protonate the methylamine, stalling the reaction kinetics.
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Solvent Selection (EtOH): Ethanol provides an optimal dielectric constant to solubilize the starting material while remaining perfectly miscible with the aqueous/ethanolic methylamine solution[6].
Step-by-Step Methodology
The following protocol is designed as a self-validating system , ensuring the scientist can confirm success at each stage without waiting for final isolation[6].
Step 1: Reaction Assembly
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Suspend 2,4-dichloroquinazoline (500 mg, 2.51 mmol) in absolute Ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Add DIPEA (357 mg, 2.76 mmol, 1.1 eq) to the suspension.
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Dropwise, add Methanamine (methylamine) in ethanol (40% w/v, 0.24 mL, 2.76 mmol, 1.1 eq).
Step 2: Kinetic Incubation & In-Process Control (IPC)
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Stir the reaction mixture at room temperature (25°C) for 4.5 hours.
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Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated to proceed when the starting material peak (m/z 199) is replaced by the product mass (m/z 194[M+H]+).
Step 3: Quench and Workup
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Concentrate the reaction mixture under reduced pressure to a volume of approximately 1 mL.
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Dilute the resulting concentrated mixture with distilled water (25 mL) to precipitate highly non-polar impurities.
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Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).
Step 4: Purification & Final Validation
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Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as a white solid (~444 mg, 91% yield).
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Final Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the diagnostic appearance of a broad singlet at ~8.5 ppm (secondary NH) and a doublet/singlet at ~3.0 ppm (N-CH3)[8].
Step-by-step synthetic workflow for 2-chloro-N-methylquinazolin-4-amine.
Applications in Advanced Therapeutics
The strategic placement of the chlorine atom at C2 allows for subsequent, thermodynamically driven SNAr or Suzuki-Miyaura cross-coupling reactions, making this compound a cornerstone in modern drug discovery[5][9].
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5-HT3 Receptor Ligands: Fragment-based screening identified quinazoline derivatives as potent 5-HT3 receptor antagonists. By reacting 2-chloro-N-methylquinazolin-4-amine with various diazepanes under microwave irradiation (140°C), researchers synthesized ligands with sub-nanomolar affinity (pKi > 10)[2][6].
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Antileishmanial Agents: The rising resistance of Leishmania donovani has necessitated new chemotypes. N2,N4-disubstituted quinazoline-2,4-diamines, synthesized directly from this intermediate, have demonstrated submicromolar EC50 values against parasitic amastigotes[4].
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Alzheimer's Disease (AD) Therapeutics: In the pursuit of Multi-Target Directed Ligands (MTDLs) for AD, this intermediate is utilized to build N-methylpropargylamino-quinazoline derivatives. These compounds act as dual-action agents, providing both monoamine oxidase (MAO-A/B) inhibition and NMDA receptor antagonism to combat neurodegeneration[8][10].
References
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Sigma-Aldrich / PubChem. "2-chloro-n-methylquinazolin-4-amine | CID 318057". National Center for Biotechnology Information. URL:[Link]
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Smits et al. "Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands." Journal of Medicinal Chemistry, 2012. URL:[Link]
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Knez et al. "Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease." International Journal of Molecular Sciences (MDPI), 2023. URL:[Link]
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Bhattacharjee et al. "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." Journal of Medicinal Chemistry (ACS), 2014. URL:[Link]
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Handy and Zhang. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science (RSC), 2016. URL:[Link]
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